1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Overview
Description
1-(3,4-Dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a chemical compound that belongs to the class of triazoles, which are heterocyclic aromatic organic compounds containing three nitrogen atoms in the ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method is the Hantzsch triazole synthesis , which involves the reaction of a hydrazine derivative with a β-diketone in the presence of a strong acid catalyst. The reaction conditions usually require heating and the use of solvents such as ethanol or methanol.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors or large-scale batch reactors to ensure consistent quality and yield. The choice of catalysts and solvents can vary depending on the desired scale and efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the triazole ring or the attached phenyl group.
Substitution: Substitution reactions can introduce different substituents on the triazole ring or the phenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions can include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
1-(3,4-Dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Medicine: The compound may have pharmacological properties that make it useful in the treatment of various diseases.
Industry: It can be used in the production of materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
1-(3,4-Dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds, such as:
1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide: This compound lacks the methyl group at the 5-position.
1-(3,4-dimethylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxamide: This compound has an ethyl group instead of a methyl group at the 5-position.
1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid: This compound has a carboxylic acid group instead of a carboxamide group.
The uniqueness of this compound lies in its specific structural features, which can influence its reactivity, stability, and biological activity.
Biological Activity
1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a member of the 1,2,3-triazole family, which has garnered significant attention due to its diverse biological activities. This compound's structure includes a triazole ring that is known for its pharmacological potential, including anticancer, anti-inflammatory, and antimicrobial properties.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 260.1357 g/mol. The crystal structure reveals that the triazole ring forms specific angles with the attached phenyl and lateral chains, contributing to its stability and biological activity .
Property | Value |
---|---|
Molecular Formula | C14H18N4O2 |
Molecular Weight | 260.1357 g/mol |
Melting Point | 118–120 °C |
Purity | >90% |
Anticancer Activity
Research indicates that compounds within the triazole family exhibit significant anticancer properties. Specifically, derivatives of triazoles have been shown to inhibit cell proliferation in various cancer cell lines. In vitro studies demonstrate that this compound can induce apoptosis in cancer cells by disrupting tubulin polymerization and triggering cell cycle arrest at the G2/M phase .
Case Study: Antiproliferative Effects
In a comparative study against HeLa and A549 cancer cell lines, this compound showed an IC50 value of approximately 30–43 nM, indicating potent antiproliferative activity . The mechanism involves the inhibition of tubulin polymerization similar to that of established chemotherapeutic agents.
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory activity through the inhibition of pro-inflammatory markers such as TNF-α and IL-6. In vivo models have demonstrated its efficacy in reducing inflammation in carrageenan-induced edema tests .
The biological effects of this compound are largely attributed to its ability to modulate cellular pathways involved in apoptosis and inflammation:
- Tubulin Inhibition : The compound interferes with tubulin polymerization, which is critical for mitosis.
- Apoptotic Pathways : Induces mitochondrial depolarization and activates caspase pathways leading to apoptosis.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-5-methyltriazole-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-7-4-5-10(6-8(7)2)16-9(3)11(12(13)17)14-15-16/h4-6H,1-3H3,(H2,13,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NINFGGKIXLGPOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)N)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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